molecular formula C16H26N4O B2971972 3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide CAS No. 1797222-93-5

3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Cat. No. B2971972
CAS RN: 1797222-93-5
M. Wt: 290.411
InChI Key: XNTBHUYANBGFFN-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles as one of the catalysts . This method has attracted the attention of scientists for the synthesis of heterocyclic compounds in recent years .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analyses and FT-IR, 1 H-NMR, and 13 C-NMR spectra . In the FT-IR spectrum, absorption in the region 3442 cm-1 was due to N-H of the amide group. The peak observed in the region 2950 cm-1 was due to aromatic C-H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of trimethylamine as a classical method and the use of magnesium oxide nanoparticles . The reactions lead to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis . The FT-IR spectrum showed absorption in the region 3442 cm-1 due to N-H of the amide group and a peak in the region 2950 cm-1 due to aromatic C-H .

properties

IUPAC Name

3-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-12(2)9-16(21)17-11-14-18-13(3)10-15(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTBHUYANBGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide

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